

Purification methods for 4-(2-Bromopyridin-3-yl)morpholine

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Compound of Interest

Compound Name: 4-(2-Bromopyridin-3-yl)morpholine

CAS No.: 54231-45-7

Cat. No.: B1403007

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Executive Summary

This application note details optimized purification protocols for **4-(2-Bromopyridin-3-yl)morpholine** (CAS: 203064-69-9), a critical intermediate in the synthesis of PI3K inhibitors (e.g., Buparlisib analogs) and other kinase-targeted therapeutics.

Synthesizing 3-substituted pyridines often requires Palladium-catalyzed Buchwald-Hartwig amination due to the poor electrophilicity of the C3 position for S_NAr reactions. Consequently, crude mixtures typically contain persistent Palladium (Pd) residues, phosphine ligands, and regioisomeric byproducts. This guide provides a tiered purification strategy:

- Acid-Base Extraction: For bulk removal of non-basic starting materials and ligands.
- Chemisorption (Scavenging): For trace Palladium removal (<10 ppm).
- Recrystallization: For final polishing to >99.5% HPLC purity.

Chemical Profile & Purification Logic

Understanding the physicochemical properties of the target molecule is the foundation of the purification logic.

Property	Value (Approx.)	Purification Implication
Structure		The molecule contains two basic nitrogens: the morpholine N (aliphatic) and the pyridine N (aromatic).
pKa (Morpholine N)	~8.4	Primary Handle: This nitrogen is sufficiently basic to be protonated by weak acids (HCl, Citric Acid), allowing transfer to the aqueous phase.
pKa (Pyridine N)	~2.5 - 3.0	The 2-Bromo substituent is electron-withdrawing, significantly reducing the basicity of the pyridine ring compared to unsubstituted pyridine (pKa 5.2).
LogP	~1.6	Moderately lipophilic. Soluble in DCM, EtOAc, and Toluene; insoluble in water at neutral pH.
Key Impurities	Pd-Ligands, Halides	Phosphine ligands (e.g., BINAP, Xantphos) are generally neutral and highly lipophilic, making them separable via acid-base extraction.

Protocol A: Acid-Base Extraction (Bulk Purification)

Objective: Isolate the target amine from neutral organic impurities (unreacted aryl halides, phosphine ligands) and acidic impurities (phenols).

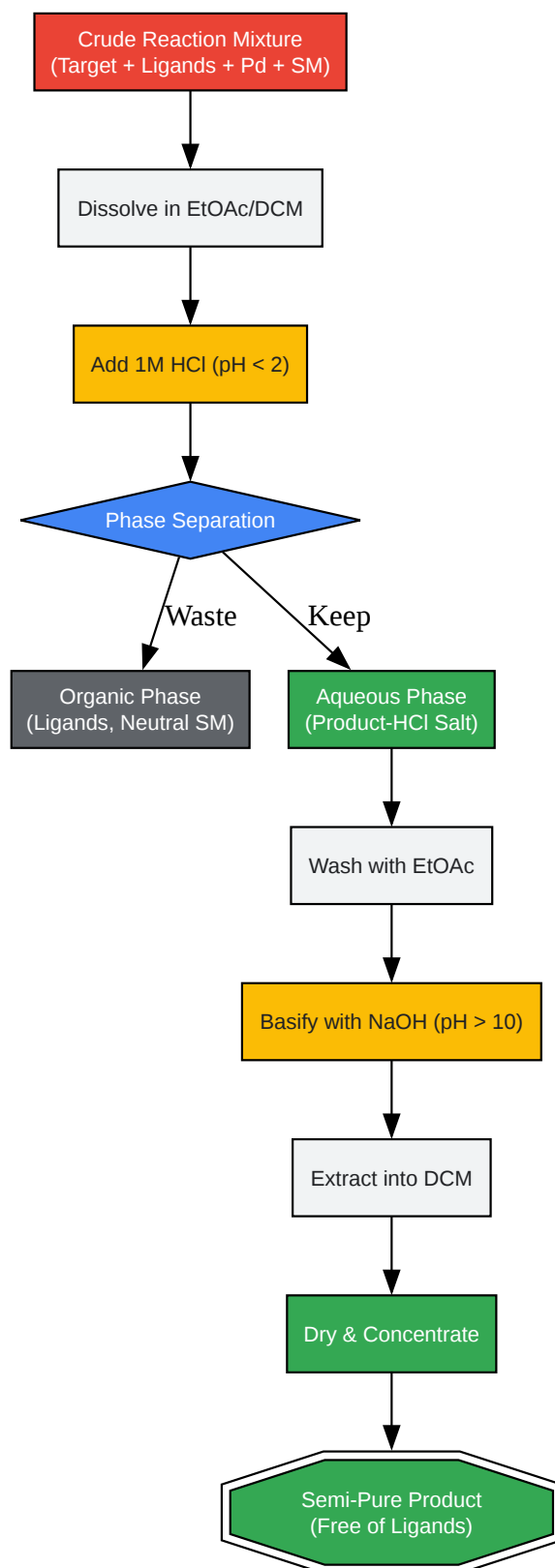
Mechanism: The morpholine nitrogen is protonated with dilute HCl, forming a water-soluble hydrochloride salt. Neutral impurities remain in the organic phase. The aqueous phase is then washed and basified to recover the free base.

Step-by-Step Protocol:

- Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL per gram of crude).
 - Note: DCM is preferred if the crude is very tarry, but EtOAc is greener and safer.
- Acidification:
 - Cool the solution to 0–5°C.
 - Slowly add 1.0 M HCl (aq) while stirring. Target pH: 1.0–2.0.
 - Volume Calculation: Use approximately 3 equivalents of HCl relative to the theoretical yield of the amine.
- Phase Separation (The Critical Step):
 - Transfer to a separatory funnel. Shake vigorously and allow layers to settle.
 - Organic Layer (Top in EtOAc, Bottom in DCM): Contains non-basic impurities (Ligands, Starting Material). Discard or save for recovery.
 - Aqueous Layer: Contains the target **4-(2-Bromopyridin-3-yl)morpholine** hydrochloride.
- Washing:
 - Wash the acidic aqueous layer twice with fresh EtOAc to remove entrained organic impurities.
- Basification:
 - Cool the aqueous layer to 0–5°C.
 - Slowly add 4.0 M NaOH or Sat. NaHCO₃ until pH reaches 10–11.

- Observation: The solution will become cloudy as the free base precipitates/oils out.
- Extraction:
 - Extract the basic aqueous mixture with DCM (3 x volumes).
 - Combine organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate
 - Yield: Typically 85-95% recovery of basic components.

Visual Workflow (DOT Diagram)



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Figure 1: Acid-Base Extraction Workflow for removal of neutral lipophilic impurities.

Protocol B: Palladium Scavenging (Trace Metal Removal)

Objective: Reduce residual Palladium (Pd) content from >500 ppm to <10 ppm (ICH Q3D compliance). Context: Acid-base extraction often fails to remove Pd complexes that coordinate strongly to the basic morpholine nitrogen.

Recommended Scavengers:

- SiliaMetS® Thiol (Si-Thiol): Best general scavenger for Pd(II) and Pd(0).
- Activated Carbon (Darco® KB-G): Cost-effective bulk cleanup.

Protocol (Silica-Thiol Method):

- Preparation: Dissolve the semi-pure product (from Protocol A) in THF or Methanol (10 volumes).
- Loading: Add SiliaMetS® Thiol (or equivalent mercaptopropyl silica).
 - Ratio: 10–20 wt% relative to the mass of the product (e.g., 100 mg scavenger for 1 g product).
- Incubation:
 - Stir at 50°C for 4 hours.
 - Why Heat? Heat improves the kinetics of ligand exchange, displacing the Pd from the morpholine nitrogen to the thiol on the silica bead.
- Filtration:
 - Filter hot through a pad of Celite® or a 0.45 µm PTFE membrane.
 - Wash the pad with fresh solvent.
- Concentration: Evaporate solvent to yield low-Pd product.

Protocol C: Recrystallization (Polishing)

Objective: Final purification to remove regioisomers and trace colored impurities.

Solvent System:

- Solvent A (Good Solvent): Ethanol (hot) or Isopropanol (hot).
- Solvent B (Anti-Solvent): Water or n-Heptane.

Protocol:

- Dissolve the solid in minimal boiling Ethanol (approx. 3-5 mL/g).
- Once dissolved, remove from heat and slowly add Water dropwise until a faint turbidity persists.
- Add one drop of Ethanol to clear the solution.
- Allow to cool slowly to room temperature, then chill to 0°C for 2 hours.
- Filter the crystals and wash with cold Ethanol/Water (1:1).
- Drying: Dry in a vacuum oven at 40°C for 12 hours.

Analytical Validation

Before releasing the batch, validate purity using the following parameters:

Test	Method	Acceptance Criteria
Identity	¹ H NMR (DMSO-d ₆)	Confirms structure; check integration of pyridine protons vs morpholine CH ₂ s.
Purity	HPLC (C18, ACN/Water + 0.1% TFA)	> 98.0% Area
Residual Pd	ICP-MS	< 10 ppm
Solvents	GC-Headspace	< ICH Limits (e.g., DCM < 600 ppm)

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